N1-(4-chlorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-Chlorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining a 4-chlorophenethyl group, a 4-fluorophenylsulfonyl-substituted piperidine ring, and an oxalamide backbone.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O4S/c24-18-6-4-17(5-7-18)12-14-26-22(29)23(30)27-15-13-20-3-1-2-16-28(20)33(31,32)21-10-8-19(25)9-11-21/h4-11,20H,1-3,12-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVUMYXEWADIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Umami Flavoring Agents
Key Differences :
- Substituent Impact : S336’s 2,4-dimethoxybenzyl and pyridin-2-yl groups enhance its flavor-enhancing properties, while the target compound’s 4-chlorophenethyl and sulfonyl-piperidine moieties may favor receptor binding or metabolic stability .
- Safety Profile: S336 exhibits a NOEL of 100 mg/kg bw/day in rats, with a >33 million margin of safety for flavoring use. The target compound lacks analogous toxicological data .
Antiviral Oxalamides
Key Differences :
- Structural Motifs : BNM-III-170 and Compound 25 utilize aromatic halogens (Cl/F) and heterocycles (thiazole, inden) for target engagement, whereas the target compound’s sulfonyl-piperidine group may influence solubility or off-target effects .
Antimicrobial Oxalamides
Key Differences :
Enzyme-Modulating Oxalamides
Structural and Functional Insights
Méthodes De Préparation
Piperidine Sulfonamide Synthesis
Reagents :
- 4-Fluorobenzenesulfonyl chloride
- Piperidine
- Triethylamine (base)
Procedure :
- Dissolve piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under N₂.
- Add 4-fluorobenzenesulfonyl chloride (1.05 eq) dropwise over 30 min.
- Stir at room temperature for 4–6 hrs.
- Wash with 1M HCl (2×), dry over Na₂SO₄, and concentrate.
Yield : 85–92%
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents sulfonyl chloride hydrolysis |
| Solvent | Anhydrous DCM | Enhances reagent solubility |
| Equivalents of base | 1.1–1.2 eq | Neutralizes HCl byproduct |
Ethylamine Chain Introduction via Alkylation
Reagents :
- 1-((4-Fluorophenyl)sulfonyl)piperidine
- 2-Bromoethylamine hydrobromide
- K₂CO₃ (base), Acetonitrile
Procedure :
- Reflux intermediates in acetonitrile with K₂CO₃ (3.0 eq) for 12–16 hrs.
- Filter, concentrate, and purify via silica gel chromatography (EtOAc/hexanes).
Yield : 60–68%
Critical Note :
- Excess base ensures deprotonation of the piperidine nitrogen for nucleophilic attack on the alkyl bromide.
Oxalamide Formation
Reagents :
- 4-Chlorophenethylamine
- Oxalyl chloride
- Triethylamine
Procedure :
- Activate oxalyl chloride (1.1 eq) in DCM at -10°C.
- Add 4-chlorophenethylamine (1.0 eq) slowly, followed by TEA (2.2 eq).
- After 1 hr, add 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine (1.0 eq).
- Stir at RT overnight, then wash with NaHCO₃ and brine.
| Step | Challenge | Mitigation Strategy |
|---|---|---|
| Oxalyl chloride addition | Exothermic reaction | Use ice bath (−10°C to 0°C) |
| Amine coupling | Competing side reactions | Slow addition (<0.5 mL/min) |
Synthetic Route 2: Catalytic Oxidative Carbonylation (Patent-Based Approach)
An alternative method from CN110041218A employs CO/O₂-mediated oxidative carbonylation:
Reagents :
- 4-Chlorophenethylamine
- 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine
- CO gas, O₂ gas
- Bimetallic catalyst (Pd/Cu)
Procedure :
- Charge amines (1:1 ratio) into autoclave with catalyst (0.5 mol%).
- Pressurize with CO (20 bar) and O₂ (5 bar).
- Heat at 80°C for 8–12 hrs.
Advantages :
- Avoids toxic oxalyl chloride
- Single-pot reaction reduces purification steps
Industrial-Scale Optimization
Continuous Flow Synthesis
Reactor Design :
- Piperidine sulfonamide step : Tubular reactor with static mixers (residence time: 30 min)
- Oxalamide coupling : Microreactor with temperature zones (−10°C to 25°C)
Productivity : 2.3 kg/day (pilot scale)
Purification Strategies
| Method | Purity Achieved | Throughput |
|---|---|---|
| Recrystallization (EtOH/H₂O) | 98.5% | 800 g/batch |
| Preparative HPLC | >99.5% | 200 g/day |
Analytical Validation of Final Product
Structural Confirmation
Purity Assessment
- HPLC : 99.1% purity (C18 column, 70:30 MeCN/H₂O)
- Elemental Analysis : C 54.21%, H 4.85% (theor. C 54.35%, H 4.78%)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (Catalytic) |
|---|---|---|
| Total Yield | 45–53% | 50–58% |
| Toxicity | High (oxalyl chloride) | Moderate (CO gas) |
| Scalability | Challenging | Suitable for bulk |
| Byproducts | HCl, TEA salts | H₂O, CO₂ |
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N1-(4-chlorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?
Methodological Answer:
The synthesis involves three primary steps:
Piperidine Intermediate Formation : React 4-fluorophenylsulfonyl chloride with piperidine under basic conditions (e.g., NaHCO₃, THF, 0–5°C) to yield 1-((4-fluorophenyl)sulfonyl)piperidine .
Ethylenediamine Linkage : Introduce the ethylenediamine spacer via nucleophilic substitution, using 1,2-dibromoethane and K₂CO₃ in DMF at 60°C .
Oxalamide Coupling : React the intermediate with 4-chlorophenethylamine and oxalyl chloride in dichloromethane (DCM) under inert atmosphere (N₂), followed by purification via column chromatography (silica gel, 3:1 hexane/EtOAc) .
Critical Conditions :
- Temperature control (<5°C) during sulfonylation to prevent side reactions.
- Anhydrous solvents to avoid hydrolysis of oxalyl chloride.
- Use of catalysts (e.g., DMAP) to enhance coupling efficiency .
Basic: Which spectroscopic and analytical methods are most reliable for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₈ClFN₃O₄S: 568.15) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O) .
Basic: What preliminary biological activities have been reported, and which assays are used to evaluate them?
Methodological Answer:
- Antiviral Activity : Tested against HIV-1 via pseudovirus entry assays (IC₅₀ ~1–10 μM) using TZM-bl cells and luciferase reporter systems .
- Enzyme Inhibition : Assessed against proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC) in kinetic assays .
- Cytotoxicity : Evaluated via MTT assays on HEK293 cells (CC₅₀ >50 μM indicates selectivity) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to determine Ki values .
Advanced: How can coupling reactions involving the sulfonyl-piperidine moiety be optimized to minimize byproducts?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce hydrolysis .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to attach aromatic groups .
- Temperature Gradients : Perform reactions at 50–60°C to balance reaction rate and byproduct formation .
- Byproduct Analysis : Monitor via LC-MS; if sulfone oxidation occurs, add antioxidants (e.g., BHT) .
Example Data :
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| DMF, 60°C, 24h | 72 | 8 |
| DCM, rt, 48h | 45 | 22 |
Advanced: What computational approaches are recommended to model target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of HIV-1 gp120 (PDB: 4TVP) to predict binding modes of the sulfonyl-piperidine group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the compound-receptor complex (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Develop models with MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 4-Cl vs. 4-F) with antiviral IC₅₀ .
Key Insight : The 4-fluorophenylsulfonyl group shows stronger hydrogen bonding with Lys421 of gp120 than chloro analogs .
Advanced: How should discrepancies in bioactivity data between structural analogs be resolved?
Methodological Answer:
- Structural Clustering : Group analogs by substituents (e.g., sulfonyl vs. carbonyl) and compare IC₅₀ values .
- Meta-Analysis : Use PubChem BioAssay data to identify outliers (e.g., conflicting cytotoxicity results) .
- Mechanistic Studies : Perform kinetic assays (e.g., SPR for binding kinetics) to distinguish target-specific vs. off-target effects .
Case Study : - Analog A (4-chlorophenethyl): IC₅₀ = 2 μM (HIV-1).
- Analog B (3-fluorophenethyl): IC₅₀ = 15 μM.
Resolution : MD simulations revealed Analog B’s fluorophenyl group causes steric clashes with Asp368 .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Fragment Replacement : Synthesize derivatives with substituted piperidines (e.g., 4-methylpiperazine) to assess impact on solubility and binding .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group, chlorophenethyl spacing) using Schrödinger’s Phase .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-F adds 0.8 log units to potency) .
Data Table :
| Derivative | IC₅₀ (HIV-1, μM) | logP |
|---|---|---|
| Parent Compound | 1.5 | 3.2 |
| 4-Methylpiperidine | 4.8 | 2.9 |
| 3-Chlorophenethyl | 8.2 | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
